molecular formula C37H36BrN5O10 B583218 N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate CAS No. 1096020-93-7

N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate

Cat. No.: B583218
CAS No.: 1096020-93-7
M. Wt: 790.624
InChI Key: DHIXZEUEBYPZHU-UTBAFCPYSA-N
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Description

N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is a chemically modified nucleoside. It is a derivative of guanosine, where the guanine base is substituted with a bromine atom at the 8-position, and the sugar moiety is protected with acetyl groups at the 2’, 3’, and 5’ positions. Additionally, the 5’-hydroxyl group of the sugar is protected with a 4,4’-dimethoxytrityl group. This compound is used in various biochemical and molecular biology applications, particularly in the synthesis of oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate typically involves multiple steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of guanosine is protected with a 4,4’-dimethoxytrityl group using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

    Bromination: The guanine base is brominated at the 8-position using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF).

    Acetylation: The 2’, 3’, and 5’-hydroxyl groups of the sugar moiety are acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles.

    Deprotection Reactions: The 4,4’-dimethoxytrityl group and acetyl groups can be removed under acidic or basic conditions, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: The 4,4’-dimethoxytrityl group is typically removed using acidic conditions, such as treatment with trichloroacetic acid (TCA) in dichloromethane. The acetyl groups are removed using basic conditions, such as treatment with ammonia or sodium methoxide in methanol.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with a thiol yields a thioether derivative.

    Deprotection Reactions: The major products are guanosine derivatives with free hydroxyl groups.

Scientific Research Applications

N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

    Biology: It is employed in studies involving nucleic acid interactions, such as DNA-protein interactions and RNA folding.

    Medicine: It is used in the development of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNAs (siRNAs).

    Industry: It is utilized in the production of synthetic genes and other nucleic acid-based products.

Mechanism of Action

The mechanism of action of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate involves its incorporation into oligonucleotides during chemical synthesis. The 4,4’-dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl group, preventing unwanted side reactions. The bromine atom at the 8-position can participate in various chemical modifications, allowing for the introduction of additional functional groups. The acetyl groups protect the sugar moiety during synthesis and are removed in the final steps to yield the desired oligonucleotide.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate: Similar in structure but with a nitro group instead of a bromine atom at the 8-position.

    N-(4,4’-Dimethoxytrityl)-8-azidoguanosine 2’,3’,5’-Triacetate: Contains an azido group at the 8-position.

    N-(4,4’-Dimethoxytrityl)-8-iodoguanosine 2’,3’,5’-Triacetate: Contains an iodine atom at the 8-position.

Uniqueness

N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is unique due to the presence of the bromine atom at the 8-position, which allows for specific chemical modifications that are not possible with other halogenated derivatives. This makes it a valuable tool in the synthesis of oligonucleotides with unique properties and functionalities.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-bromo-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36BrN5O10/c1-20(44)50-19-28-30(51-21(2)45)31(52-22(3)46)34(53-28)43-32-29(39-35(43)38)33(47)41-36(40-32)42-37(23-9-7-6-8-10-23,24-11-15-26(48-4)16-12-24)25-13-17-27(49-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,40,41,42,47)/t28-,30-,31-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIXZEUEBYPZHU-UTBAFCPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36BrN5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate
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N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate
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N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate
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N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate

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